molecular formula C25H20O5 B13397292 4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one

4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one

Cat. No.: B13397292
M. Wt: 405.5 g/mol
InChI Key: LVCSWLHWCSUYKD-COTXDTRDSA-N
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Description

Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin, a widely used anticoagulant. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the phenyl ring. The molecular formula of Phenyl-d5-7-hydroxywarfarin is C19H11D5O5, and it has a molecular weight of 329.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-d5-7-hydroxywarfarin involves the incorporation of deuterium into the phenyl ring of 7-hydroxywarfarin. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of Phenyl-d5-7-hydroxywarfarin follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl-d5-7-hydroxywarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenyl-d5-7-hydroxywarfarin .

Scientific Research Applications

Phenyl-d5-7-hydroxywarfarin is used extensively in scientific research due to its labeled nature. Some of its applications include:

Mechanism of Action

Phenyl-d5-7-hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxywarfarin: The non-deuterated form of Phenyl-d5-7-hydroxywarfarin.

    6’,7’-Dihydroxybergamottin: A compound with similar hydroxylation but different structural features.

    7-Hydroxycoumarin glucuronide sodium salt: Another hydroxylated coumarin derivative

Uniqueness

Phenyl-d5-7-hydroxywarfarin is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for precise quantification and tracking of the compound in various biological and chemical processes, making it a valuable tool in research .

Properties

Molecular Formula

C25H20O5

Molecular Weight

405.5 g/mol

IUPAC Name

4-hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C25H20O5/c1-16(26)21(17-10-4-2-5-11-17)25(29,18-12-6-3-7-13-18)22-23(27)19-14-8-9-15-20(19)30-24(22)28/h2-15,21,27,29H,1H3/i2D,4D,5D,10D,11D

InChI Key

LVCSWLHWCSUYKD-COTXDTRDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H]

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=C(C4=CC=CC=C4OC3=O)O)O

Origin of Product

United States

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